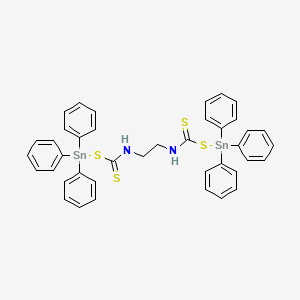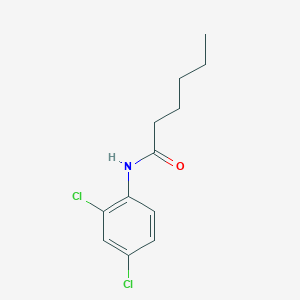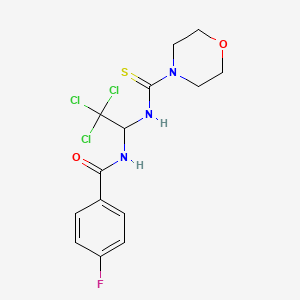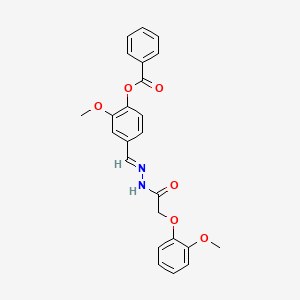
1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane is a complex organotin compound known for its unique structural properties and potential applications in various fields of chemistry and materials science. This compound features a central tin atom bonded to phenyl groups and sulfur-containing ligands, which contribute to its distinctive chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane typically involves the reaction of triphenyltin chloride with sulfur-containing ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The process may involve the use of solvents such as toluene or dichloromethane to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional purification steps to ensure high purity and consistency. Techniques such as recrystallization and chromatography are commonly employed to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur species.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
科学的研究の応用
1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane involves its interaction with molecular targets through coordination chemistry. The tin atom can form coordination complexes with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include the modulation of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
1,1,1,10,10,10-Hexaphenyl-4,7-dioxa-1,10-diphosphoniadecane dibromide: Similar in structure but contains phosphorus atoms instead of sulfur.
Hexaphenyl-1,3-butadiene derivative: Shares the hexaphenyl motif but differs in the central framework.
1,4,7,10-Tetraphosphadecane,1,1,4,7,10,10-hexaphenyl: Contains phosphorus atoms and has a different central structure.
Uniqueness
1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane is unique due to its combination of tin and sulfur atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and catalysis.
特性
CAS番号 |
2591-33-5 |
|---|---|
分子式 |
C40H36N2S4Sn2 |
分子量 |
910.4 g/mol |
IUPAC名 |
triphenylstannyl N-[2-(triphenylstannylsulfanylcarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/6C6H5.C4H8N2S4.2Sn/c6*1-2-4-6-5-3-1;7-3(8)5-1-2-6-4(9)10;;/h6*1-5H;1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;;;;;;2*+1/p-2 |
InChIキー |
DOICFEXUJKISKP-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC(=S)NCCNC(=S)S[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11971339.png)

![2-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 2-chlorobenzoate](/img/structure/B11971360.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11971361.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11971378.png)

![2-[(3,4-dimethylphenyl)(phenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B11971386.png)

![2-methylpropyl (2E)-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971403.png)
![4-(4-Ethylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11971406.png)
![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-5,6,7,10-tetrahydrobenzo[a]heptalen-7-yl]acetamide](/img/structure/B11971407.png)

